N-(2-([2,3'-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen. This compound is characterized by the presence of a bithiophene moiety, which is a sulfur-containing heterocycle, and an isoxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide typically involves the formation of the isoxazole ring followed by the introduction of the bithiophene moiety. One common method for synthesizing isoxazole derivatives is the reaction of aldehydes with primary nitro compounds in the presence of a base. This reaction can lead to the formation of isoxazoline-N-oxides or isoxazole derivatives, depending on the reaction conditions .
For the specific synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide, the following steps can be followed:
Formation of the Isoxazole Ring: The reaction of an aldehyde with a primary nitro compound in the presence of a base to form the isoxazole ring.
Introduction of the Bithiophene Moiety: The bithiophene moiety can be introduced through a coupling reaction with the isoxazole derivative.
Industrial Production Methods
Industrial production of N-(2-([2,3’-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as valdecoxib and leflunomide.
Bithiophene Derivatives: Compounds containing bithiophene moieties, such as thiophene-based organic semiconductors.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide is unique due to the combination of the isoxazole ring and the bithiophene moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bithiophene moiety, which is known for enhancing the biological activity of compounds through increased lipophilicity and potential interactions with biological targets.
Research indicates that compounds containing isoxazole rings often exhibit their biological activities through interactions with various enzymes and receptors. Specifically, this compound has been shown to inhibit certain kinases and modulate signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects with varying IC50 values depending on the cell line:
The compound exhibited selective cytotoxicity against tumor cells while sparing normal cells, indicating its potential for targeted cancer therapy.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro:
These findings suggest that the compound may be useful in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related isoxazole derivatives indicate that modifications to the bithiophene moiety can significantly influence biological activity. For instance, substituents on the bithiophene ring can enhance binding affinity to target proteins and improve solubility in biological systems.
Case Studies
- Case Study on MCF7 Cells : In a study examining the effects of this compound on MCF7 breast cancer cells, researchers observed that the compound induced apoptosis through activation of caspase pathways. The study reported an increase in caspase-3 and caspase-9 activity, confirming the apoptotic mechanism.
- Case Study on A549 Cells : Another study focused on A549 lung cancer cells revealed that treatment with the compound resulted in cell cycle arrest at the G1 phase, leading to reduced proliferation rates.
Properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-14(12-4-7-16-18-12)15-6-3-11-1-2-13(20-11)10-5-8-19-9-10/h1-2,4-5,7-9H,3,6H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUAIZBPNXKQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)CCNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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